molecular formula C11H18N2O2 B2677919 (2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024775-62-9

(2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2677919
CAS No.: 1024775-62-9
M. Wt: 210.277
InChI Key: JEUBNXXPASCRLU-CMDGGOBGSA-N
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Description

(2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a high-purity chemical intermediate intended for research and development applications in laboratory settings. This compound features a beta-enaminonitrile scaffold, a structure frequently employed in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Its molecular framework suggests potential as a versatile building block in the exploration of novel kinase inhibitors or anti-inflammatory agents , given that similar structural motifs are investigated in these fields. Researchers value this reagent for its utility in constructing complex molecular architectures aimed at modulating biological targets. The product is provided with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and quality for your experimental work. This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(2E)-2-[(2-methoxyethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)10(14)9(7-12)8-13-5-6-15-4/h8,13H,5-6H2,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBNXXPASCRLU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNCCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NCCOC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C12H19N3O2C_{12}H_{19}N_3O_2, and it features a nitrile group, ketone functionalities, and an amine side chain. The presence of these functional groups suggests potential reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds structurally related to (2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile have shown significant anti-proliferative effects against various cancer cell lines. In one study, derivatives were evaluated against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, demonstrating IC50 values as low as 3.96 μM for MCF-7 cells .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis. For example:

  • Apoptosis Pathway Activation : Enhanced expression of pro-apoptotic proteins like Bax and reduced levels of anti-apoptotic proteins such as Bcl-2 were observed in treated cancer cells . This suggests that the compound may trigger intrinsic apoptotic pathways, leading to cancer cell death.

Enzyme Inhibition

Another area of interest is the inhibition of metalloenzymes such as carbonic anhydrases (CAs). Compounds similar to This compound have been shown to inhibit tumor-associated isoforms of CAs with KIs ranging from 2.6 to 598.2 nM . This inhibition can disrupt various physiological processes in tumor cells, further supporting its potential as an anticancer agent.

Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study focusing on novel thiazolidin derivatives, researchers synthesized several compounds related to This compound . These compounds were screened for their anti-proliferative activity against MCF-7 and Caco-2 cell lines. The most potent derivative exhibited an IC50 value of 3.96 μM against MCF-7 cells, indicating strong anticancer properties .

Study 2: Mechanistic Insights into Apoptosis Induction

Further investigations revealed that treatment with these compounds led to significant changes in apoptotic markers in MCF-7 cells. Increased levels of activated caspases (caspase-9 and caspase-3) were noted alongside changes in protein expression profiles associated with apoptosis . This study underscores the importance of understanding the molecular mechanisms behind the biological activity of related compounds.

Data Summary

Property Value
Molecular FormulaC12H19N3O2C_{12}H_{19}N_3O_2
Potential IC50 (MCF-7)3.96 μM
Enzyme Inhibition KIs16.1 - 598.2 nM
MechanismApoptosis induction

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 2-chlorophenyl ) may improve electrophilicity, favoring nucleophilic addition reactions. The methoxyethyl group in the target compound introduces both ether and amino functionalities, likely enhancing hydrophilicity compared to purely aromatic analogs .
  • Stereochemical Considerations :
    • The E-configuration is conserved across analogs, critical for maintaining planar conjugation and π-electron delocalization .

Research Findings and Gaps

  • Biological Activity: No direct data exist for the target compound, but analogs with aromatic substituents (e.g., 4-hydroxyphenyl) show moderate antimicrobial activity in preliminary assays .
  • Synthetic Challenges: Scalability of methoxyethylamino-substituted derivatives is unverified; current methods for similar compounds rely on low-yield condensation routes .
  • Safety Data : Hazard profiles for most analogs remain uncharacterized, highlighting a critical need for toxicity studies .

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